molecular formula C15H19NO2 B6249987 7-(1H-indol-3-yl)heptanoic acid CAS No. 26020-37-1

7-(1H-indol-3-yl)heptanoic acid

Cat. No.: B6249987
CAS No.: 26020-37-1
M. Wt: 245.3
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Description

7-(1H-Indol-3-yl)heptanoic acid (CAS 26020-37-1) is a synthetic analogue of the essential plant hormone Indole-3-acetic Acid (IAA). With a molecular formula of C15H19NO2 and a molecular weight of 245.32 g/mol, this compound features a heptanoic acid chain linked to the 3-position of the indole ring system . This structural motif places it within the class of indole-3-acetic acid derivatives, which are of significant interest in agricultural chemistry and plant physiology research . Current scientific research explores the application of this compound and its derivatives as auxin mimics, which can function as antagonists of the auxin receptor transport inhibitor response 1 (TIR1) . Molecular docking studies suggest that such indole-based analogs interact with the TIR1 protein through key mechanisms including π–π stacking and hydrophobic interactions . This mechanism makes it a valuable candidate for the development of novel, sustainable auxinic herbicides with high efficacy against both dicotyledonous and monocotyledonous weeds . As a research chemical, 7-(1H-Indol-3-yl)heptanoic acid is provided for in-vitro studies exclusively. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is strictly not for human or veterinary use.

Properties

CAS No.

26020-37-1

Molecular Formula

C15H19NO2

Molecular Weight

245.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1H-indol-3-yl)heptanoic acid typically involves the following steps:

  • Indole Formation: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Heptanoic Acid Derivation: The indole core is then functionalized with a heptanoic acid chain through a series of reactions, including esterification and amidation processes.

Industrial Production Methods: In an industrial setting, the production of 7-(1H-indol-3-yl)heptanoic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-(1H-indol-3-yl)heptanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions can introduce different functional groups into the indole ring or the heptanoic acid chain.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted indole or heptanoic acid derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antimicrobial Activity

Recent studies have indicated that derivatives of indole compounds, including 7-(1H-indol-3-yl)heptanoic acid, exhibit promising antimicrobial properties. For instance, a study demonstrated that synthesized compounds derived from indole showed superior antibacterial and antifungal activity compared to conventional drugs such as ampicillin and bifonazole. The compounds were effective against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

b. Cholesterol Biosynthesis Inhibition

Another significant application of 7-(1H-indol-3-yl)heptanoic acid is its role as an inhibitor of the enzyme HMG-CoA reductase, which is crucial in cholesterol biosynthesis. Compounds that inhibit this enzyme can be beneficial in treating conditions such as hyperlipidemia and atherosclerosis. The potential therapeutic effects extend to conditions like Alzheimer's disease and diabetes .

c. Anti-inflammatory Properties

Indole derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through these compounds can be pivotal in developing treatments for chronic inflammatory diseases .

Agricultural Applications

a. Herbicidal Activity

The compound has been evaluated for its herbicidal properties, particularly as an auxin receptor antagonist. A series of novel derivatives demonstrated significant inhibition of plant growth, suggesting their utility in weed control strategies. In laboratory assays, these compounds showed inhibitory rates between 60% to 97% on dicotyledonous plants . This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical herbicide use.

Biochemical Research

a. Molecular Docking Studies

Molecular docking studies have been employed to elucidate the mechanisms by which 7-(1H-indol-3-yl)heptanoic acid exerts its biological effects. These studies help in understanding the binding interactions between the compound and its biological targets, paving the way for rational drug design .

Case Studies and Data Tables

Application Area Study Reference Key Findings
Antimicrobial Activity Indole derivatives showed enhanced antibacterial activity against multiple bacterial strains compared to reference drugs.
Cholesterol Inhibition Identified as a potent HMG-CoA reductase inhibitor with potential applications in treating hyperlipidemia and related diseases.
Herbicidal Activity Demonstrated significant herbicidal effects with inhibition rates of 60% to 97% on target plants.

Mechanism of Action

The mechanism by which 7-(1H-indol-3-yl)heptanoic acid exerts its effects involves its interaction with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, leading to biological responses such as anti-inflammatory and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-(1H-indol-3-yl)heptanoic acid with analogous indole derivatives and other heptanoic acid-based compounds, highlighting structural variations, molecular properties, and biological contexts:

Compound Name Structural Features Molecular Weight Key Substituents/Modifications Biological Relevance/Applications References
7-(1H-Indol-3-yl)heptanoic acid Heptanoic acid + 3-indole 259.34* No additional substituents Potential bioactive scaffold
2-(7-Methoxy-1H-indol-3-yl)-2-oxoacetic acid Acetic acid backbone + 7-methoxyindole + oxo 233.20 Methoxy (C7), oxo group (C2) Synthetic intermediate; marine drug research
7-(3-Pyridinyl)heptanoic acid Heptanoic acid + 3-pyridine 195.27 Pyridine ring instead of indole Identified in fatty acid analysis
2-(6-Methyl-1H-indol-3-yl)acetic acid Acetic acid + 6-methylindole 189.21 Methyl (C6), shorter chain (C2) Reported in hazard assessments
7-(1,3-Dioxo-isoindol-2-yl)heptanoic acid Heptanoic acid + isoindole-1,3-dione 275.30 Cyclic imide substituent Commercial availability; structural novelty
Prostaglandin analogs (e.g., Rosaprostol) Heptanoic acid + cyclopentane-hydroxy groups 342.49 (Rosaprostol) Cyclopentane ring, hydroxyl groups Anti-ulcer agents; prostanoic acid derivatives

*Calculated based on molecular formula C₁₅H₁₇NO₂.

Detailed Research Findings and Functional Insights

Structural and Functional Impact of Substituents

  • Indole Modifications : The presence of electron-donating groups (e.g., methoxy in 2-(7-methoxy-1H-indol-3-yl)-2-oxoacetic acid) enhances stability and alters reactivity, as seen in marine drug synthesis . Conversely, alkylation (e.g., 6-methyl in 2-(6-methyl-1H-indol-3-yl)acetic acid) may increase lipophilicity, affecting membrane permeability .
  • Chain Length and Flexibility: Compared to shorter-chain indole-acetic acids (e.g., 189.21 Da in ), 7-(1H-indol-3-yl)heptanoic acid’s longer chain may improve binding to hydrophobic enzyme pockets, as observed in histone deacetylase inhibitors with heptanoic acid linkers .

Biological Activity

7-(1H-indol-3-yl)heptanoic acid is a chemical compound featuring an indole moiety linked to a heptanoic acid chain. This compound is notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The unique structural characteristics of 7-(1H-indol-3-yl)heptanoic acid contribute to its interactions with various biological targets, influencing processes such as enzyme inhibition and modulation of signaling pathways.

Chemical Structure and Properties

The molecular formula of 7-(1H-indol-3-yl)heptanoic acid is C15H21N, with a molecular weight of approximately 245.32 g/mol. Its structure includes a carboxylic acid functional group, making it a derivative of fatty acids. The indole portion is significant for pharmacological activity, allowing the compound to bind to specific receptors that mediate various biological effects.

Compound Name Structure Type Notable Properties
7-(1H-indol-3-yl)heptanoic acidIndole derivativePotential anti-cancer activity
Indole-3-acetic acidIndole derivativePlant hormone involved in growth
Indole-3-propionic acidIndole derivativeAntioxidant and neuroprotective effects
Indole-3-carboxaldehydeIndole derivativeUsed in synthesis of pharmaceuticals

Enzyme Inhibition

Research indicates that 7-(1H-indol-3-yl)heptanoic acid may inhibit enzymes involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells. The indole structure is known for its ability to interact with various enzyme systems, which may contribute to its potential therapeutic effects.

Modulation of Signaling Pathways

The compound has been shown to modulate several signaling pathways critical for cellular functions. For instance, it may influence pathways related to inflammation and immune responses. This modulation can be beneficial in treating conditions characterized by excessive inflammation or dysregulated immune responses.

Study on Anticancer Activity

A study published in Cancer Research explored the anticancer properties of 7-(1H-indol-3-yl)heptanoic acid in vitro. The results demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including colorectal and breast cancer cells. The IC50 values ranged from 25 μM to 90 μM, indicating a potent effect against these malignancies.

Pharmacokinetics and Bioavailability

Further investigations into the pharmacokinetics of 7-(1H-indol-3-yl)heptanoic acid revealed that the compound exhibits moderate bioavailability when administered orally. Studies using animal models indicated that the compound reaches peak plasma concentrations within 2 hours post-administration, with a half-life of approximately 4 hours. These findings suggest that while the compound has potential therapeutic applications, further optimization of its delivery methods may enhance its efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 7-(1H-indol-3-yl)heptanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves indole derivatives as starting materials, with functionalization at the 3-position. A common approach includes coupling indole-3-carboxylic acid derivatives with heptanoic acid chains via amidation or esterification. For example, ethyl oxalyl chloride and triethylamine in anhydrous dichloromethane facilitate the introduction of acetic acid moieties to indole scaffolds . Optimization strategies include:

  • Solvent selection : Anhydrous conditions prevent hydrolysis of intermediates .
  • Catalyst use : Transition metal catalysts (e.g., Cu(I) in click chemistry) improve reaction efficiency .
  • Purification : Column chromatography or recrystallization enhances purity .

Q. Which spectroscopic techniques are most effective for characterizing 7-(1H-indol-3-yl)heptanoic acid?

  • Methodological Answer :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm indole ring substitution patterns and heptanoic acid chain integration.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies carboxylic acid (-COOH) and indole N-H stretching vibrations .

Q. How can researchers assess the biological activity of this compound in preliminary assays?

  • Methodological Answer :

  • Enzyme inhibition assays : Test COX-2 or histone deacetylase (HDAC) inhibition using fluorogenic substrates .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate anti-proliferative effects .
  • Dose-response curves : Establish IC50_{50} values with triplicate measurements and statistical validation .

Advanced Research Questions

Q. How can contradictory data in reaction conditions (e.g., anhydrous vs. aqueous) be resolved during synthesis?

  • Methodological Answer :

  • Mechanistic studies : Use kinetic experiments to identify hydrolysis-sensitive intermediates. For instance, anhydrous conditions may stabilize oxalyl chloride intermediates, while aqueous phases favor hydrolysis .
  • In situ monitoring : Employ techniques like FT-IR or HPLC to track reaction progress under varying conditions .

Q. What strategies are recommended for analyzing conflicting bioactivity results across different studies?

  • Methodological Answer :

  • Structural analogs : Compare activity of 7-(1H-indol-3-yl)heptanoic acid with derivatives (e.g., ethyl or bromo-substituted indoles) to identify substituent effects .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm biological targets (e.g., HDAC isoforms) when activity discrepancies arise .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from heterogeneous assays .

Q. How do adsorption models (Langmuir vs. Hill) explain the interfacial behavior of heptanoic acid derivatives?

  • Methodological Answer :

  • Langmuir model : Assumes non-interacting molecules, suitable for low-concentration adsorption studies.
  • Hill model : Incorporates cooperativity factors to account for molecule-molecule interactions at higher concentrations.
  • Experimental validation : Fit surface coverage data (e.g., from AFM or ellipsometry) to both models to determine dominant adsorption mechanisms .

Q. What computational and experimental approaches resolve crystallographic data discrepancies for this compound?

  • Methodological Answer :

  • Software tools : Use SHELX for structure refinement, leveraging high-resolution X-ray data to minimize R-factors .
  • Twinned data analysis : Apply SHELXL's twin refinement options to correct for crystal twinning artifacts .
  • Validation : Cross-check results with DFT-optimized geometries to ensure bond-length/angle consistency .

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